molecular formula C6H10Cl2O B6164390 1,6-dichlorohexan-2-one CAS No. 62343-98-0

1,6-dichlorohexan-2-one

Cat. No. B6164390
CAS RN: 62343-98-0
M. Wt: 169
InChI Key:
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Description

1,6-Dichlorohexan-2-one (1,6-DCH) is an organic compound with the formula C6H11Cl2O. It is a colorless liquid that is used as an intermediate in the synthesis of a variety of organic compounds. 1,6-DCH is also used as a solvent in various industrial applications. In addition, it is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

1,6-dichlorohexan-2-one is an intermediate in the synthesis of organic compounds. It is oxidized to 1,6-dichlorohexan-2-one, which is then used in the synthesis of a variety of organic compounds. The mechanism of action is not well understood, but it is believed that the oxidation of 1,6-dichlorohexane to 1,6-dichlorohexan-2-one is facilitated by the presence of a catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,6-dichlorohexan-2-one are not well understood. However, it is believed to be a relatively non-toxic compound. It is not known to be a carcinogen or to have any other adverse health effects.

Advantages and Limitations for Lab Experiments

1,6-dichlorohexan-2-one has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also a relatively non-toxic compound, making it safe to handle in the laboratory. One of the major limitations of 1,6-dichlorohexan-2-one is its low solubility in water. This can make it difficult to use in certain experiments.

Future Directions

1,6-dichlorohexan-2-one has several potential future applications. It could be used in the synthesis of new organic compounds, such as drugs, agrochemicals, and other specialty chemicals. It could also be used in the synthesis of polymers, dyes, and other materials. In addition, it could be used as a solvent in various industrial applications. Finally, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects.

Synthesis Methods

1,6-dichlorohexan-2-one is produced by the reaction of 1,6-dichlorohexane with sodium hypochlorite. The reaction involves the oxidation of the 1,6-dichlorohexane to 1,6-dichlorohexan-2-one. The reaction is typically carried out in aqueous solution at a temperature of 80-90°C. The reaction is usually complete within 1-2 hours.

Scientific Research Applications

1,6-dichlorohexan-2-one has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including drugs, agrochemicals, and other specialty chemicals. In addition, it has been used in the synthesis of polymers, dyes, and other materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,6-dichlorohexan-2-one can be achieved through a multi-step process involving the conversion of a starting material to the desired product.", "Starting Materials": [ "1-hexanol", "thionyl chloride", "phosphorus pentachloride", "acetone" ], "Reaction": [ "1. Conversion of 1-hexanol to 1-chlorohexane using thionyl chloride", "2. Conversion of 1-chlorohexane to 1,6-dichlorohexane using phosphorus pentachloride", "3. Conversion of 1,6-dichlorohexane to 1,6-dichlorohexan-2-one using acetone and a base catalyst" ] }

CAS RN

62343-98-0

Product Name

1,6-dichlorohexan-2-one

Molecular Formula

C6H10Cl2O

Molecular Weight

169

Purity

95

Origin of Product

United States

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